4-Bromo-4'-methylchalcone

Catalog No.
S1971018
CAS No.
7020-14-6
M.F
C16H13BrO
M. Wt
301.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-methylchalcone

CAS Number

7020-14-6

Product Name

4-Bromo-4'-methylchalcone

IUPAC Name

3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C16H13BrO

Molecular Weight

301.18 g/mol

InChI

InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3

InChI Key

YXUNHCRNYHAVRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

4-Bromo-4'-methylchalcone is an organic compound belonging to the chalcone family, characterized by its structure of 1,3-diphenyl-2-propen-1-one. Its chemical formula is C₁₆H₁₃BrO, and it features a bromine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The specific mechanism of action of 4-Bromo-4'-methylchalcone has not been extensively studied. However, research suggests that chalcones, in general, exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These effects are likely due to their ability to interact with enzymes, scavenge free radicals, and modulate cell signaling pathways []. Further research is needed to elucidate the specific mechanisms of 4-Bromo-4'-methylchalcone.

  • Biological Activities

    Chalcones, including potentially 4-Bromo-4'-methylchalcone, have been explored for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties []. Studies suggest they may achieve these effects through various mechanisms, warranting further investigation into specific chalcone derivatives [].

  • Drug Discovery

    Due to their structural similarity to natural flavonoids with known medicinal properties, chalcones are considered attractive candidates for drug discovery []. Research focuses on modifying the chalcone structure to enhance specific biological activities while reducing toxicity []. 4-Bromo-4'-methylchalcone, with its unique substituents, might be a potential candidate for such studies.

  • Enzyme Inhibition

    Some chalcones have been shown to inhibit specific enzymes, which can be useful in developing new medications []. While research hasn't specifically explored 4-Bromo-4'-methylchalcone, its potential to inhibit certain enzymes relevant to diseases needs further exploration.

The reactivity of 4-Bromo-4'-methylchalcone primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which can facilitate further functionalization. It can also undergo nucleophilic addition reactions and condensation reactions typical of chalcones. For example, it can react with various nucleophiles to form corresponding derivatives, expanding its utility in synthetic organic chemistry .

Chalcones, including 4-Bromo-4'-methylchalcone, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects such as:

  • Antibacterial Activity: Chalcones have shown potential as antibacterial agents against various strains, including resistant bacteria like Staphylococcus aureus .
  • Antioxidant Properties: They possess antioxidant capabilities that can help mitigate oxidative stress in cells.
  • Anticancer Activity: Some studies indicate that chalcones may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Several methods exist for synthesizing 4-Bromo-4'-methylchalcone:

  • Condensation Reaction: The most common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions, yielding high purity and yield .
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to accelerate the reaction, often resulting in shorter reaction times and improved yields.
  • Solid-State Synthesis: Grinding the reactants together in a mortar and pestle without solvents has also been reported as an effective method .

4-Bromo-4'-methylchalcone has several applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development for antibacterial and anticancer therapies.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Natural Product Chemistry: Chalcones are often studied for their role in plant metabolism and their potential health benefits when derived from natural sources.

Research into the interactions of 4-Bromo-4'-methylchalcone with biological targets has revealed its potential as an inhibitor of certain enzymes involved in disease pathways. For example, studies have shown that it can inhibit bacterial growth by interfering with metabolic processes in microorganisms . Additionally, its interactions with cellular receptors are being investigated to understand its mechanism of action better.

Several compounds share structural similarities with 4-Bromo-4'-methylchalcone. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-Chloro-4'-methylchalconeChlorine instead of bromine at the 4-positionDifferent halogen leading to varied reactivity
2',4'-DihydroxychalconeHydroxyl groups at positions 2' and 4'Enhanced solubility and bioactivity
3',4'-DimethoxychalconeMethoxy groups at positions 3' and 4'Increased lipophilicity
4-HydroxychalconeHydroxyl group at the 4-positionGreater antioxidant activity

Each compound's unique substituents influence its chemical behavior and biological activity, making them valuable for different applications in research and medicine.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2023-08-16

Explore Compound Types